4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine, with the chemical formula and CAS number 1342844-88-5, is a pyrazole derivative featuring a thiophene moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with pyrazole and thiophene derivatives. The molecular weight of this compound is approximately 193.27 g/mol .
The compound can be synthesized from commercially available reagents, and it has been documented in various chemical databases and journals focusing on organic synthesis and medicinal chemistry. Its structure and properties have been characterized through various analytical techniques, including NMR spectroscopy and X-ray crystallography .
The synthesis of 4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate thiophene derivatives with pyrazole precursors. A common method includes a one-pot synthesis that combines multiple steps into a single reaction vessel, enhancing efficiency and yield.
One effective synthetic route involves:
The molecular structure of 4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine features:
The compound exhibits specific crystallographic parameters that provide insights into its three-dimensional arrangement:
Detailed structural data can be obtained through X-ray diffraction studies which reveal bond lengths and angles critical for understanding reactivity and interactions .
4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by both the electron-donating character of the methyl group and the electron-withdrawing nature of the thiophene ring, making it a versatile intermediate in organic synthesis .
The mechanism of action for compounds like 4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves interaction with biological targets such as enzymes or receptors. The presence of both the pyrazole and thiophene rings contributes to its ability to modulate biological pathways.
Studies suggest that derivatives of pyrazoles exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes or other inflammatory mediators. The specific pathways involved would require further investigation through pharmacological assays .
Key physical properties include:
Chemical properties relevant to this compound include:
Analytical methods such as NMR and mass spectrometry are routinely employed to confirm purity and structure .
4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to novel therapeutic agents in clinical settings .
The strategic fusion of pyrazole and thiophene heterocycles represents a deliberate pharmacophoric hybridization approach in drug design. Pyrazole cores gained prominence for their enzymatic inhibitory capabilities (e.g., cyclooxygenase inhibition by celecoxib), while thiophene moieties offered enhanced π-electron delocalization and metabolic stability. The integration of these systems accelerated in the early 2000s with studies demonstrating synergistic effects in antimicrobial and anti-inflammatory agents. Notably, aminopyrazole-thiophene hybrids emerged as privileged scaffolds due to the hydrogen-bonding capacity of the 3-amino group, which facilitates critical target interactions with kinases and microbial enzymes [2].
Table 1: Key Milestones in Pyrazole-Thiophene Hybrid Development
Time Period | Development Focus | Representative Advancements |
---|---|---|
1990-2000 | Antimicrobial SAR exploration | Thiourea-linked pyrazolyl thiophenes exhibiting sub-micromolar activity against MRSA |
2001-2010 | Kinase inhibition optimization | 4-Aminopyrazole-thiophene hybrids targeting p38MAPK (IC₅₀ < 100 nM) |
2011-Present | Polypharmacology applications | Dual COX-2/5-LOX inhibitors; Antibiotic adjuvants reversing β-lactam resistance |
Recent breakthroughs include pirtobrutinib (2023 FDA approval), validating the pyrazole-thiophene architecture in oncology. The specific incorporation of thiophen-3-ylmethyl at N1, as in 4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine, represents a strategic shift from traditional 2-yl substitutions, offering distinct steric and electronic advantages for target engagement [2] [3]. Antimicrobial structure-activity relationship (SAR) studies demonstrated that 3-yl substitution significantly improves metabolic stability (t₁/₂ = 45 min in human liver microsomes) compared to 2-yl analogs (t₁/₂ = 32 min), though it may reduce enzyme affinity (COX-2 IC₅₀ = 1.8 µM vs. 0.9 µM for 2-yl) due to altered binding pocket interactions [3].
The thiophen-3-ylmethyl group confers vectorial flexibility and electronic modulation critical for target binding. Crystallographic analyses reveal that the 3-yl substitution orients the sulfur atom away from the pyrazole plane, minimizing steric clashes in hydrophobic binding pockets while enabling sulfur-mediated interactions (e.g., van der Waals contacts with Valα181 in tubulin). Quantum mechanical calculations indicate the thiophene sulfur’s polarizability enhances π-stacking with aromatic residues (Tyr355 in COX-2), contributing to binding energies (ΔG = -8.2 kcal/mol) comparable to celecoxib (ΔG = -9.1 kcal/mol) [3] [5].
Table 2: Physicochemical Properties of Key Substituents
Structural Feature | Electronic Contribution | Steric Parameters | Biological Implications |
---|---|---|---|
3-Aminopyrazole core | H-bond donation (pKa ~4.7); Nucleophilicity | Planar conformation | Kinase hinge region binding; Metal chelation |
Thiophen-3-ylmethyl linker | σₚ⁺ = -0.01 (mild π-donor); Sulfur polarizability | Dihedral angle: 84.1(3)° vs. pyrazole | Membrane penetration (LogP = 2.3); Target compartmentalization |
4-Methyl group | Hyperconjugative stabilization (+σₘ effect) | Steric volume: ~20 ų | Metabolic protection against oxidative demethylation |
The methylene linker (-CH₂-) provides torsional freedom (∼15 kcal/mol rotational barrier), enabling adaptive binding in enzyme pockets. This flexibility is evidenced in molecular dynamics simulations where the thiophene ring samples multiple conformations within the colchicine binding site of tubulin. Chlorine substitution at position 4 (as in the analog 4-chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine) further enhances electrophilicity, improving DNA gyrase inhibition (MIC = 12.5 µg/mL vs. S. aureus) compared to fluoro or methyl analogs [3].
This scaffold serves as a versatile molecular platform for generating target-specific hybrids. Computational fragment mapping reveals three strategic modification sites:
Table 3: Biological Activities of Structural Analogs
Target Indication | Modified Compound Structure | Key Activity Metrics | Mechanistic Insights |
---|---|---|---|
Antibacterial agents | 4-Chloro-1-(thiophen-3-ylmethyl) analog | MIC: 12.5 µg/mL (S. aureus); Synergy with β-lactams (FIC 0.2) | Disrupts membrane integrity; Inhibits DNA gyrase B subunit |
Anti-inflammatory targets | Molecular docking hybrids | COX-2 binding ΔG = -8.2 kcal/mol; 40% TNF-α reduction at 10 µM | H-bonding with Arg120; Hydrophobic contacts with Tyr355 |
Kinase inhibitors | Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 inhibition IC₅₀ = 18 nM; Antiproliferative GI₅₀ = 0.08 µM (K562) | ATP-competitive binding; G2/M cell cycle arrest |
The scaffold’s modularity facilitates dual-targeting strategies. Hybridization with indole motifs (via Mannich reactions) yields compounds with nanomolar activity against RNA viruses (HCV IC₅₀ = 0.4 µg/mL), while conjugation to triazolothiadiazines generates carbonic anhydrase IX inhibitors for hypoxic tumors. Current clinical investigations focus on BTK and JAK2 inhibitors leveraging the 3-aminopyrazole-thiophene core’s selectivity profile, with preliminary data showing >100-fold selectivity over related kinases [2] [6] [9]. The integration of phenoxy-N-arylacetamide moieties further enhances antibacterial potency, as demonstrated by compound 12b’s significant activity against S. aureus (inhibition zone 16 ± 0.7 mm, MIC 78.1 µg/mL) [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: